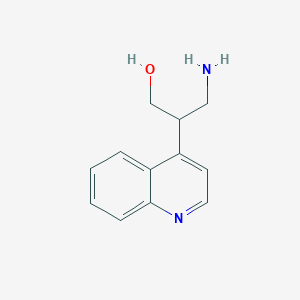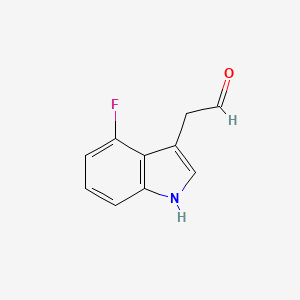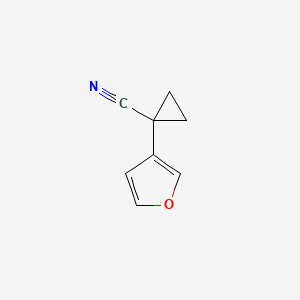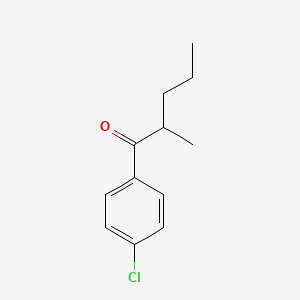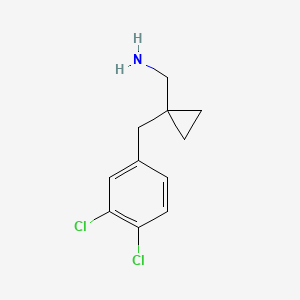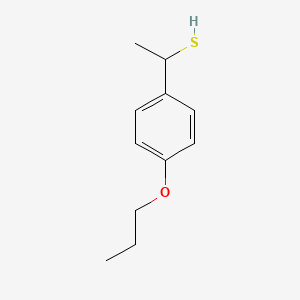
1-(4-Propoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Propoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with a propoxy group at the para position. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Métodos De Preparación
The synthesis of 1-(4-Propoxyphenyl)ethane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with a sulfur nucleophile such as a hydrosulfide anion. For example, the reaction of 1-bromo-4-propoxybenzene with sodium hydrosulfide can yield this compound . This reaction proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon bearing the halide, displacing the halide ion.
Industrial production methods may involve the use of thiourea as a nucleophile to overcome the limitations of direct nucleophilic substitution. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt intermediate, which upon hydrolysis with an aqueous base, yields the desired thiol .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-(4-Propoxyphenyl)ethane-1-thiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Propoxyphenyl)ethane-1-thiol involves its reactivity as a nucleophile and its ability to undergo redox reactions. The thiol group can form thiolate anions, which are strong nucleophiles and can participate in various substitution reactions. Additionally, the thiol group can undergo oxidation to form disulfides, which can further participate in redox cycling .
Comparación Con Compuestos Similares
1-(4-Propoxyphenyl)ethane-1-thiol can be compared with other thiol-containing compounds such as ethanethiol, propanethiol, and butanethiol. These compounds share similar reactivity due to the presence of the thiol group but differ in their alkyl chain lengths and substituents, which can influence their physical properties and specific applications .
Ethanethiol: A simple thiol with a two-carbon chain, known for its use as an odorant in natural gas.
Propanethiol: A three-carbon thiol used in the synthesis of various organic compounds.
Butanethiol: A four-carbon thiol with applications in the production of pharmaceuticals and agrochemicals.
This compound is unique due to the presence of the propoxyphenyl group, which can impart specific chemical properties and reactivity patterns .
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-(4-propoxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
Clave InChI |
FITZXSRNAVCIGS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
